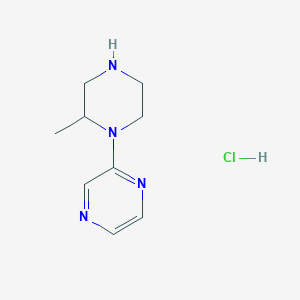

2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride

CAS No.:

Cat. No.: VC15739781

Molecular Formula: C9H15ClN4

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15ClN4 |

|---|---|

| Molecular Weight | 214.69 g/mol |

| IUPAC Name | 2-(2-methylpiperazin-1-yl)pyrazine;hydrochloride |

| Standard InChI | InChI=1S/C9H14N4.ClH/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9;/h2-3,7-8,11H,4-6H2,1H3;1H |

| Standard InChI Key | NSPOKCJBPRNWRH-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNCCN1C2=NC=CN=C2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Physical and Chemical Characteristics

While direct data on 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride remains limited, inferences from related compounds indicate:

The hydrochloride salt’s stability under acidic conditions makes it suitable for oral dosage forms, while its hygroscopicity necessitates careful handling during synthesis .

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride typically involves sequential functionalization of the pyrazine ring. A plausible route, adapted from methods for analogous compounds , includes:

-

Ring Formation: Condensation of glyoxal derivatives with diamines to construct the pyrazine core.

-

Piperazine Substitution: Nucleophilic aromatic substitution introducing 2-methylpiperazine at position 2.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

For example, the patent CN109369545B describes a cyclization strategy using methylglyoxal and 2-aminomalonamide, followed by halogenation and reduction . While developed for 2-methyl-5-pyrazine formate, this approach could be modified by substituting malonamide with methylpiperazine precursors.

Process Optimization

Industrial production emphasizes cost efficiency and scalability:

-

Continuous Flow Reactors: Reduce reaction times and improve yield consistency .

-

Catalytic Hydrogenation: Replaces stoichiometric reducing agents, enhancing sustainability .

-

Crystallization Controls: Ensure high purity (>98%) through solvent-antisolvent systems .

Challenges include managing exothermic reactions during piperazine substitution and minimizing byproducts such as N-oxides.

Pharmacological Profile and Mechanisms

Biological Activity

Though direct studies on 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride are sparse, structural analogs exhibit:

-

Dopamine Receptor Modulation: Piperazine derivatives often target D₂ and D₃ receptors, implicating potential antipsychotic applications.

-

Antimicrobial Effects: Pyrazine moieties disrupt microbial folate synthesis, as seen in sulfa drugs .

-

Kinase Inhibition: Aryl piperazines inhibit protein kinases involved in cancer progression.

Mechanistic Insights

The compound’s mechanism likely involves:

-

Receptor Binding: The piperazine group chelates acidic residues in receptor binding pockets.

-

Aromatic Interactions: Pyrazine π-stacking stabilizes drug-target complexes .

-

Protonation Effects: The hydrochloride salt enhances membrane permeability in physiological pH.

Applications in Drug Development

Central Nervous System Therapeutics

Piperazine-pyrazine hybrids are explored for:

-

Anxiolytics: Modulating serotonin and GABA pathways.

-

Antidepressants: Inhibiting monoamine reuptake transporters .

-

Antipsychotics: Targeting dopamine and 5-HT₂A receptors.

Antimicrobial Agents

The pyrazine core’s resemblance to pteridine structures enables:

-

Dihydrofolate Reductase Inhibition: Blocking bacterial folate synthesis .

-

Biofilm Disruption: Interfering with quorum-sensing pathways.

Comparative Analysis with Structural Analogues

The absence of a chlorine substituent in 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride may reduce off-target binding compared to chlorinated analogs.

Future Research Directions

-

Mechanistic Elucidation: High-throughput screening to identify primary molecular targets.

-

Synthetic Methodology: Developing enantioselective routes to access chiral piperazine derivatives.

-

Therapeutic Expansion: Evaluating efficacy in neurodegenerative and oncological models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume